molecular formula C10H6BrFN2O2 B13636387 1-(2-Bromo-4-fluorophenyl)-1h-pyrazole-3-carboxylic acid

1-(2-Bromo-4-fluorophenyl)-1h-pyrazole-3-carboxylic acid

Cat. No.: B13636387
M. Wt: 285.07 g/mol
InChI Key: VVPYJSDIIVVGFH-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorophenyl)-1h-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-fluorophenyl)-1h-pyrazole-3-carboxylic acid typically involves the reaction of 2-bromo-4-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrazole ring. The final product is obtained by hydrolysis of the ester group to yield the carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-fluorophenyl)-1h-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed:

    Substitution Products: Various substituted pyrazole derivatives.

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Coupling Products: Biaryl derivatives.

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)-1h-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-fluorophenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can enhance the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins. The carboxylic acid group can also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

  • 2-Bromo-4-fluorophenylboronic acid
  • 2-Bromo-4-fluorobenzoic acid
  • 4-Bromo-2-fluorophenol

Comparison: 1-(2-Bromo-4-fluorophenyl)-1h-pyrazole-3-carboxylic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a versatile scaffold for the development of new molecules with potential applications in various fields. The combination of bromine and fluorine atoms enhances its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

1-(2-Bromo-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid, with the CAS number 1152537-16-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes available research findings and case studies to elucidate the biological activity of this compound.

  • Molecular Formula : C₁₀H₆BrFN₂O₂
  • Molecular Weight : 285.07 g/mol
  • Structure : The compound features a pyrazole ring with a carboxylic acid group and halogen substituents, which are often associated with enhanced biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been screened against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

In a study by Bouabdallah et al., pyrazole derivatives exhibited notable cytotoxicity against Hep-2 and P815 cancer cell lines, suggesting that structural modifications can enhance their efficacy against various types of cancer .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been documented. The presence of electron-withdrawing groups, such as bromine and fluorine, at specific positions on the aromatic ring is known to enhance anti-inflammatory activity. This characteristic is crucial for developing drugs targeting inflammatory conditions .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit kinases such as Aurora-A, which is pivotal in cell cycle regulation and cancer proliferation .
  • Induction of Apoptosis : The compound may trigger apoptosis in cancer cells by modulating pathways involving caspase activation, leading to programmed cell death .

Study on Antitumor Activity

In a detailed examination of various pyrazole derivatives, researchers found that compounds similar to this compound displayed significant growth inhibition in A549 lung cancer cells (IC₅₀ = 26 µM) and induced autophagy without apoptosis in certain cell lines . This dual mechanism presents a promising avenue for therapeutic development.

In Vivo Studies

Animal models have been employed to assess the in vivo efficacy of pyrazole derivatives. Preliminary results indicate that these compounds can reduce tumor size significantly compared to control groups, reinforcing their potential as therapeutic agents .

Properties

Molecular Formula

C10H6BrFN2O2

Molecular Weight

285.07 g/mol

IUPAC Name

1-(2-bromo-4-fluorophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H6BrFN2O2/c11-7-5-6(12)1-2-9(7)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16)

InChI Key

VVPYJSDIIVVGFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)N2C=CC(=N2)C(=O)O

Origin of Product

United States

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